N-(3-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(3-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Coupling with Phenyl Group: The pyrazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1-methyl-1H-pyrazol-3-yl)phenyl)-N’-phenylurea
- 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole
- 3-(1-acetyl-5-substitutedphenyl-1H-pyrazol-3-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones
Uniqueness
N-(3-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1210344-84-5 |
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Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-16-6-5-12(18)10-14(16)17(22)20-13-4-2-3-11(9-13)15-7-8-19-21-15/h2-10H,1H3,(H,19,21)(H,20,22) |
InChI Key |
JWOXUEHMVLNAIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C3=CC=NN3 |
Origin of Product |
United States |
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